N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Overview
Description
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide, also known as CMI-977 or LEUKOTAC, is a synthetic compound that has been extensively studied for its potential use in the treatment of inflammatory diseases and cancer. In
Scientific Research Applications
Synthesis and Pesticidal Activities
- Compounds similar to the one you mentioned have been synthesized and tested for their antibacterial, insecticidal, and anti-acetylcholinesterase activities, showing significant results in these areas (Misra & Gupta, 1982).
Cardiac Effects
- Research has explored the effects of related compounds on hemodynamic parameters and myocardial oxygen consumption. These studies contribute to our understanding of the cardiac effects of similar chemical structures (Schröder et al., 1994).
Synthesis for Peptidomimetic Building Blocks
- Derivatives of the compound have been synthesized for use as peptidomimetic building blocks, highlighting the versatility of this chemical structure in synthetic organic chemistry (Marinko et al., 2000).
Cytotoxicity and Anticancer Activity
- Novel compounds with structural similarities have been tested for cytotoxicity and anticancer activity, showing considerable potential against various cancer cell lines (Kovalenko et al., 2012).
Synthesis of Heterocycles
- The compound's framework has been utilized in the synthesis of various heterocyclic structures, which are essential in medicinal chemistry (Strakovs et al., 2002).
Biological Activity
- Similar structures have been synthesized and evaluated for their anticancer and antibacterial properties, offering insights into the bioactivity of these chemical frameworks (Berest et al., 2011).
Chemical Reactivity
- Studies on cyanomethyl derivatives of related structures have investigated their reactivity, contributing to the broader understanding of this chemical class (Kutrov et al., 2008).
Thymidylate Synthase Inhibitor
- The compound's analogs have been explored as thymidylate synthase inhibitors, highlighting their potential in cancer treatment (Tochowicz et al., 2013).
Synthesis of Bronchodilators
- Derivatives of this compound class have been synthesized and evaluated for their bronchodilatory effects, indicating potential applications in respiratory therapies (Hardtmann et al., 1975).
Drug Synthesis Intermediates
- The compound's derivatives have been used as key intermediates in the synthesis of drugs like Raltitrexed, an anticancer medication (Zhang De-hua, 2009).
Analgesic and Anti-inflammatory Agents
- Some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showcasing their potential in pain management and inflammation treatment (Alagarsamy et al., 2009).
properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUUXNHZLBGHQ-GNVQSUKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |
CAS RN |
133718-30-6 | |
Record name | R 80123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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